![molecular formula C16H15ClN2O2S B5783657 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, also known as CA-4, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the family of combretastatins, which are natural products found in the bark of the African tree Combretum caffrum. CA-4 has been found to have potent antitumor activity, and its mechanism of action involves disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen.
Mécanisme D'action
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by binding to the protein tubulin, which is involved in the formation of microtubules, the structural components of cells. By binding to tubulin, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide disrupts the formation of new microtubules, which are required for cell division and the formation of new blood vessels. This leads to the death of tumor cells and a reduction in the blood supply to tumors, which can help to slow their growth and spread.
Biochemical and physiological effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has a number of biochemical and physiological effects, including its ability to disrupt the formation of new blood vessels and inhibit the growth of tumor cells. It has also been found to induce apoptosis, or programmed cell death, in tumor cells. Additionally, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been found to have anti-inflammatory effects, which may help to reduce inflammation in the body and improve overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are a number of future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide, including the development of new methods for synthesizing the compound, the identification of new targets for its antitumor activity, and the development of new formulations or delivery methods to improve its efficacy and reduce toxicity. Additionally, research on the potential anti-inflammatory effects of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide may lead to new treatments for inflammatory diseases.
Méthodes De Synthèse
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide can be synthesized using a number of different methods, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 2-(3-chlorophenyl)ethyl 2-bromoacetate, which is then reacted with thioacetamide to form 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide. Other methods involve the use of palladium-catalyzed coupling reactions, or the use of a Grignard reagent to form the key intermediate.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been found to have potent antitumor activity against a number of different types of cancer, including breast cancer, lung cancer, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This makes it a promising candidate for the treatment of cancer, as it targets a key aspect of tumor growth and survival.
Propriétés
IUPAC Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-5-4-8-14(9-12)19-16(21)11-22-10-15(20)18-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUVYPWOUOHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

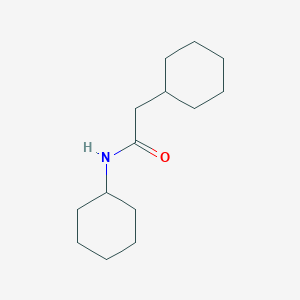
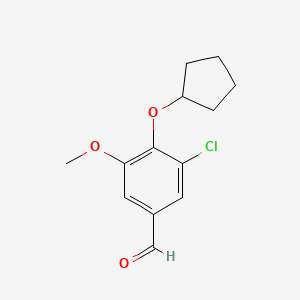
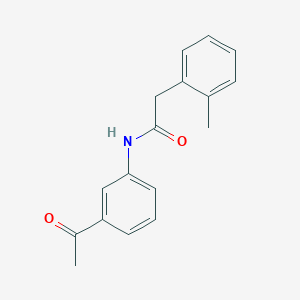


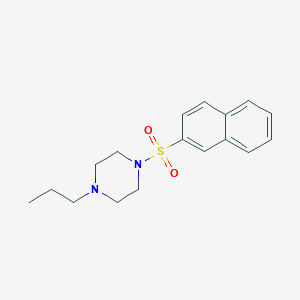
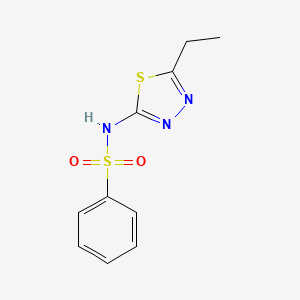
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
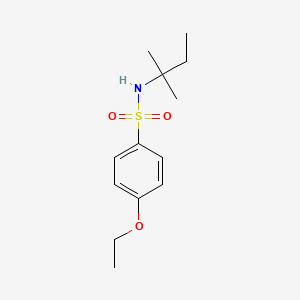
![4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)

![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)